molecular formula C6H3F2NO B571032 2-Fluoropyridine-3-carbonyl fluoride CAS No. 113898-55-8

2-Fluoropyridine-3-carbonyl fluoride

Cat. No. B571032
CAS RN: 113898-55-8
M. Wt: 143.093
InChI Key: FRRSTGWMCISOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoropyridine-3-carbonyl fluoride is a fluorinated pyridine derivative . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Synthesis Analysis

The synthesis of fluoropyridines, including 2-Fluoropyridine-3-carbonyl fluoride, can be achieved through various methods . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .


Molecular Structure Analysis

The molecular structure of 2-Fluoropyridine-3-carbonyl fluoride can be analyzed based on its highest occupied molecular orbital (HOMO) and the molecular non-bonding orbitals . The HOMO consists of the π orbital of the pyridine ring and lone-pair orbital of the fluorine atom .


Chemical Reactions Analysis

The chemical reactions involving 2-Fluoropyridine-3-carbonyl fluoride can be analyzed based on its reactivity. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoropyridine-3-carbonyl fluoride can be analyzed based on its structure. For instance, fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Fluorination Techniques and Catalysis

A study by Liu et al. (2012) elaborates on a manganese catalyst that facilitates the transfer of fluoride to a range of hydrocarbons, highlighting the growing importance of fluorinated organic compounds in drug development. This catalytic process allows for the selective fluorination of aliphatic C-H bonds using fluoride salts under mild conditions, indicating potential applications in the synthesis of complex fluorinated molecules (Liu et al., 2012).

Radiopharmaceutical Applications

Carroll et al. (2007) discuss the synthesis of fluorine-18 labeled fluoropyridines, which are increasingly applied in medical imaging techniques like Positron Emission Tomography (PET). This research showcases the methodological advancements in incorporating fluorine-18 into pyridine derivatives, demonstrating the relevance of 2-Fluoropyridine-3-carbonyl fluoride in developing radiotracers for diagnostic purposes (Carroll et al., 2007).

Synthetic Organic Chemistry

Liang et al. (2020) report on a palladium-catalyzed fluoro-carbonylation method using 2-(difluoromethoxy)-5-nitropyridine, which serves as an efficient pathway to acyl fluorides. The significance of 2-Fluoropyridine-3-carbonyl fluoride in this context lies in its potential as a reagent for introducing the fluoro-carbonyl group into organic compounds, thereby expanding the toolkit available for synthetic chemists to access fluorinated molecules with complex functionalities (Liang et al., 2020).

Environmental and Analytical Chemistry

An innovative approach to fluoride adsorption in aqueous solutions is presented by Daifullah et al. (2007), who investigated activated carbons modified with KMnO4 for their efficacy in removing fluoride ions from water. This study illuminates another facet of 2-Fluoropyridine-3-carbonyl fluoride's utility, underscoring its potential environmental applications in water treatment and purification technologies (Daifullah et al., 2007).

Enzymatic Fluorination

Research into the mechanisms of enzymatic fluorination, such as the work by Chan et al. (2011), provides insights into how enzymes can catalyze the formation of C-F bonds, breaking the strong carbon-fluorine bond under physiological conditions. This line of investigation opens up possibilities for biotechnological applications of 2-Fluoropyridine-3-carbonyl fluoride in producing fluorinated organic molecules through environmentally friendly processes (Chan et al., 2011).

Mechanism of Action

The mechanism of action of 2-Fluoropyridine-3-carbonyl fluoride can be understood based on its reactivity. The presence of a fluorine atom in the molecule can alter the physical and chemical properties of the molecule, and the higher polarizability due to the new C-F bond may give new possibilities for binding to the receptor .

Safety and Hazards

2-Fluoropyridine-3-carbonyl fluoride is considered hazardous. It is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions in the study of 2-Fluoropyridine-3-carbonyl fluoride could involve the development of new and efficient methods for the preparation of fluoroorganic compounds . There is also a growing interest in the development of fluorinated chemicals due to their favorable chemical and biological properties .

properties

IUPAC Name

2-fluoropyridine-3-carbonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO/c7-5-4(6(8)10)2-1-3-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRSTGWMCISOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663845
Record name 2-Fluoropyridine-3-carbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoropyridine-3-carbonyl fluoride

CAS RN

113898-55-8
Record name 2-Fluoropyridine-3-carbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.